molecular formula C22H28N2O4S B2559370 4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 946373-02-0

4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Cat. No.: B2559370
CAS No.: 946373-02-0
M. Wt: 416.54
InChI Key: AULOJUKQQKAYBU-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Properties and Zinc(II) Binding

A study by Kimber et al. (2003) focused on the synthesis and spectroscopic study of analogues of Zinquin, a specific fluorophore for Zinc(II). The analogues, including compounds related to 4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide, exhibited bathochromic shifts in UV/visible spectra upon addition of Zinc(II), indicating potential applications in fluorescent imaging and detection of zinc ions (Kimber et al., 2003).

Antimicrobial Activity

Vanparia et al. (2010) synthesized and characterized a novel benzenesulfonamide derivative, investigating its antimicrobial properties. The study revealed significant antimicrobial activity, suggesting potential use of similar compounds in developing antimicrobial agents (Vanparia et al., 2010).

Catalytic Applications in Organic Synthesis

Chaitanya et al. (2013) described a rhodium-catalyzed cyanation of chelation-assisted C-H bonds using a related benzenesulfonamide compound as a cyanating reagent. This method facilitated the synthesis of various benzonitrile derivatives, highlighting the role of such compounds in advanced organic synthesis techniques (Chaitanya et al., 2013).

Enzyme Inhibition Studies

Isoquinolinesulfonamides, closely related to the compound , have been studied as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings, as reported by Hidaka et al. (1984), imply potential pharmaceutical applications in modulating enzyme activities for therapeutic purposes (Hidaka et al., 1984).

Interaction with Synaptic Vesicle Monoamine Transporter

Lee et al. (1996) conducted in vitro and in vivo studies on benzisoquinoline ligands, including derivatives of the compound of interest, for their binding to the brain synaptic vesicle monoamine transporter. These studies contribute to the understanding of neurological processes and could aid in developing brain imaging agents (Lee et al., 1996).

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-28-21-10-8-19(12-16(21)4)29(26,27)23-18-7-9-20-17(13-18)6-11-22(25)24(20)14-15(2)3/h7-10,12-13,15,23H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULOJUKQQKAYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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